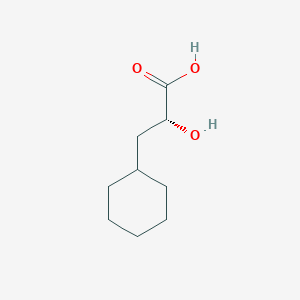

(R)-a-Hydroxy-cyclohexanepropanoic acid

Description

Contextualization within Chiral Alicyclic α-Hydroxycarboxylic Acids

Chiral α-hydroxycarboxylic acids are a significant class of compounds in organic chemistry, valued for their presence in natural products and their utility as versatile synthetic intermediates. nih.gov The alicyclic nature of (R)-α-Hydroxy-cyclohexanepropanoic acid, owing to its cyclohexane (B81311) ring, distinguishes it from simpler acyclic counterparts like lactic or mandelic acid. This lipophilic carbocyclic ring can influence the molecule's physical, chemical, and biological properties, including its solubility and how it interacts with biological systems. researchgate.net

The stereochemistry at the α-carbon is a crucial feature of these molecules, as different enantiomers can exhibit distinct biological activities. The (R)-configuration of the titular compound makes it a specific and valuable chiral synthon. The synthesis of enantiomerically pure α-hydroxy acids, including those with alicyclic moieties, is a key area of research, with methods often employing stereoselective synthesis or enzymatic resolution. sigmaaldrich.com

Broader Significance in Chemical and Biochemical Sciences

The primary significance of (R)-α-Hydroxy-cyclohexanepropanoic acid in chemical sciences lies in its application as a chiral building block. nih.gov Chiral molecules are essential in the development of pharmaceuticals, as often only one enantiomer of a drug is responsible for its therapeutic effect, while the other may be inactive or even harmful. acs.org

A notable application of this compound is in the synthesis of selective E-selectin inhibitors. E-selectin is a cell adhesion molecule involved in inflammatory processes, and its inhibitors are of interest for treating various inflammatory diseases. The (S)-enantiomer, (S)-cyclohexyl lactic acid, has been identified as a component of an E-selectin inhibitor, highlighting the importance of this structural motif in medicinal chemistry. nih.gov While this specific example uses the (S)-enantiomer, the synthesis and study of both enantiomers are crucial for structure-activity relationship studies.

The presence of both a hydroxyl and a carboxylic acid group allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules. These functional groups can be modified to introduce new functionalities or to connect with other molecular fragments.

Current Research Landscape and Emerging Opportunities for (R)-α-Hydroxy-cyclohexanepropanoic Acid

Current research involving chiral α-hydroxy acids continues to focus on the development of efficient and stereoselective synthetic methods. Biocatalysis, using enzymes to perform specific chemical transformations, is an increasingly important approach for producing enantiomerically pure compounds like (R)-α-Hydroxy-cyclohexanepropanoic acid under mild and environmentally friendly conditions. sigmaaldrich.com

The exploration of new applications for this and related chiral alicyclic α-hydroxycarboxylic acids is an ongoing endeavor. In medicinal chemistry, the demand for novel chiral building blocks for the synthesis of new drug candidates remains high. acs.org The unique combination of a bulky, lipophilic cyclohexane group and the chiral α-hydroxy acid moiety in (R)-α-Hydroxy-cyclohexanepropanoic acid makes it an attractive scaffold for the design of new bioactive molecules.

Emerging opportunities may lie in its use in materials science, for example, in the synthesis of biodegradable polymers with specific properties conferred by the alicyclic side chain. Polyesters derived from α-hydroxy acids, such as polylactic acid (PLA), are of great interest, and incorporating different monomer units can tailor the properties of the resulting polymer.

Future research will likely focus on expanding the synthetic toolbox to access this and other chiral alicyclic α-hydroxy acids with high efficiency and stereoselectivity. Furthermore, a deeper investigation into its biological properties and its potential as a precursor for new pharmaceuticals and advanced materials will continue to drive interest in this valuable chiral building block.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-cyclohexyl-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHUKKRNWMPXKB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281252 | |

| Record name | (αR)-α-Hydroxycyclohexanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156469-00-0 | |

| Record name | (αR)-α-Hydroxycyclohexanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156469-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Hydroxycyclohexanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-cyclohexyl-2-hydroxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R α Hydroxy Cyclohexanepropanoic Acid and Analogues

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic approaches are increasingly favored for the synthesis of chiral compounds due to their high selectivity, mild reaction conditions, and environmental compatibility. These methods utilize enzymes to catalyze key stereoselective transformations.

The production of enantiomerically pure α-hydroxy carboxylic acids often employs enzymatic transformations that can selectively produce one enantiomer. Biocatalysis offers a powerful and versatile tool for this purpose, with several enzymatic routes available. These include the kinetic resolution of racemic mixtures and the asymmetric synthesis from prochiral substrates.

One prominent strategy involves the enantioselective hydrolysis of racemic esters or nitriles, catalyzed by enzymes such as lipases, esterases, or nitrilases. For instance, nitrilases have been successfully used for the enantioselective hydrolysis of cyanohydrins to produce chiral α-hydroxy carboxylic acids. Another approach is the asymmetric reduction of α-keto acids, which directly yields the desired α-hydroxy acid in a specific stereoisomeric form.

A two-enzyme cascade reaction has been described for the transformation of L-α-amino acids into 2-substituted 3-hydroxy-carboxylic acid derivatives. This method involves an initial enzymatic deamination to form a 2-oxoacid, followed by a stereoselective aldol (B89426) addition catalyzed by a 2-oxoacid aldolase (B8822740). The resulting product is then converted to the final hydroxycarboxylic acid.

Hydrolases and reductases are key enzyme classes that provide excellent stereocontrol in the synthesis of chiral molecules, including (R)-α-Hydroxy-cyclohexanepropanoic acid and its analogues.

Hydrolases , such as lipases and esterases, are widely used for the kinetic resolution of racemic α-hydroxy esters. In this process, the enzyme selectively acylates or deacylates one enantiomer, allowing for the separation of the two. The high regio- and stereoselectivity of hydrolases make them valuable catalysts in organic synthesis. For example, lipase (B570770) B from Candida antarctica (CAL-B) is a well-known catalyst for the formation of chiral esters with high enantioselectivity.

Reductases , particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are instrumental in the asymmetric reduction of α-keto acids or α-keto esters to their corresponding α-hydroxy derivatives. These enzymes often exhibit high enantioselectivity, providing access to either the (R) or (S) enantiomer depending on the specific enzyme used. The cofactor, typically NADPH or NADH, is required for these reductions and is often regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH). For example, a ketoreductase was used to asymmetrically reduce a ketoester to the corresponding (R)-hydroxy ester with high enantiomeric excess (>99.5% e.e.).

A tandem biocatalytic approach combining an aldolase and a ketoreductase has been developed for the stereodivergent synthesis of chiral 2-hydroxy-4-butyrolactone derivatives from achiral starting materials. This strategy allows for the creation of multiple stereoisomers by selecting stereocomplementary enzymes for each step.

| Enzyme Type | Application in α-Hydroxy Acid Synthesis | Example | Reference |

| Hydrolases | Kinetic resolution of racemic α-hydroxy esters | Lipase B from Candida antarctica (CAL-B) for enantioselective acylation. | |

| Nitrilases | Enantioselective hydrolysis of cyanohydrins | Hydrolysis of mandelonitrile (B1675950) derivatives. | |

| Ketoreductases | Asymmetric reduction of α-keto esters | KRED1001 for the reduction of a ketoester to an (R)-hydroxy ester. | |

| Aldolases | Stereoselective C-C bond formation | 2-oxoacid aldolases for aldol addition to form 4-hydroxy-2-oxoacids. | |

| Alcohol Dehydrogenases | Asymmetric reduction of α-keto acids | Reduction of various keto acids to hydroxy acids. |

Stereoselective Organic Synthesis Strategies

In addition to biocatalytic methods, several stereoselective organic synthesis strategies have been developed for the preparation of chiral α-hydroxy acids. These methods rely on the use of chiral auxiliaries, ligands, or catalysts to control the stereochemical outcome of the reaction.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

For the synthesis of α-hydroxy acids, a common approach involves the diastereoselective alkylation or hydroxylation of an enolate derived from a carboxylic acid derivative attached to a chiral auxiliary. Evans' oxazolidinone auxiliaries are widely used for this purpose. The substrate is first coupled with the chiral auxiliary, and the resulting imide is then enolized and reacted with an electrophile. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent hydrolysis removes the auxiliary to afford the enantiomerically enriched α-substituted carboxylic acid.

Another strategy employs chiral ligands in metal-catalyzed reactions. The chiral ligand coordinates to a metal center, creating a chiral environment that influences the stereochemical course of the reaction.

Asymmetric Hydrogenation is a powerful technique for the synthesis of chiral compounds. In the context of α-hydroxy acids, this typically involves the hydrogenation of an α-keto acid or a related precursor using a chiral catalyst. Transition metal complexes, particularly those of rhodium and ruthenium with chiral phosphine (B1218219) ligands, are commonly employed. These catalysts can achieve high enantioselectivities and turnover numbers. For example, the asymmetric hydrogenation of α-keto esters with iridium/f-amphox catalysts has been shown to produce chiral 1,2-diols (related to α-hydroxy acids) with excellent yields and enantiomeric excesses.

Asymmetric Hydroxylation involves the direct introduction of a hydroxyl group to a prochiral substrate in an enantioselective manner. For the synthesis of α-hydroxy acids, this can be achieved by the hydroxylation of an enolate. The use of chiral oxaziridines as electrophilic hydroxylating agents can lead to the formation of α-hydroxy carbonyl compounds with good stereocontrol. The diastereoselective hydroxylation of a homochiral β-amino enolate with a (camphorsulfonyl)oxaziridine has been reported as a direct route to homochiral β-amino-α-hydroxy acids.

| Strategy | Description | Key Reagents/Catalysts |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselectivity. | Evans' oxazolidinones, pseudoephedrine. |

| Asymmetric Hydrogenation | Enantioselective reduction of a double bond or carbonyl group. | Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., RuPHOX-Ru). |

| Asymmetric Hydroxylation | Enantioselective introduction of a hydroxyl group. | Chiral oxaziridines, phase-transfer catalysts with molecular oxygen. |

Electrochemical methods offer a sustainable and often highly selective alternative to traditional chemical redox reactions. In asymmetric synthesis, electrochemistry can be used to generate reactive intermediates under mild conditions, and stereocontrol can be achieved through various strategies.

The induction of asymmetry in electrochemical reactions can be accomplished by using chiral sources such as:

Chiral electrodes: The electrode surface is modified with a chiral auxiliary, creating a chiral environment for the electrochemical transformation.

Chiral supporting electrolytes: The use of chiral ions in the electrolyte can influence the stereochemical outcome of the reaction.

Chiral mediators: A chiral redox mediator can transfer electrons to or from the substrate in a stereoselective manner.

Chiral auxiliaries on the substrate: Similar to conventional organic synthesis, a chiral auxiliary can be attached to the substrate to direct the stereochemical course of the electrochemical reaction.

For instance, the stereoselective electrochemical carboxylation of cinnamic acid derivatives bearing chiral auxiliaries has been reported. While direct electrochemical synthesis of (R)-α-Hydroxy-cyclohexanepropanoic acid is not prominently documented, the principles of asymmetric electrochemistry provide a framework for developing such methodologies.

Chemical Derivatization in Synthetic Pathways

Chemical derivatization is a cornerstone in the multi-step synthesis of complex molecules like (R)-α-Hydroxy-cyclohexanepropanoic acid. It involves the conversion of functional groups into derivatives that can act as protecting groups, activate the molecule for subsequent reactions, or introduce new structural features.

The presence of both a hydroxyl and a carboxyl group in (R)-α-Hydroxy-cyclohexanepropanoic acid offers multiple avenues for synthetic modification. However, their reactivity often requires a carefully planned protection and activation strategy to achieve regioselectivity and avoid unwanted side reactions.

Protection of the Hydroxyl Group:

The α-hydroxyl group is often protected to prevent its interference in reactions targeting the carboxyl group. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal. Common protecting groups for hydroxyl functions include:

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS or TBS) and triethylsilyl (TES) are widely used due to their ease of introduction and removal under specific conditions (e.g., fluoride (B91410) ion sources like TBAF). wikipedia.org

Cyclohexyl (Chx) Ethers: The cyclohexyl group has been developed as a stable protecting group for hydroxyl functions, particularly in peptide synthesis. It is stable under both acidic (TFA) and basic (piperidine) conditions, making it orthogonal to many other protecting groups. rsc.org

Acetals: Protection of the hydroxyl group as an acetal, for instance, with dihydropyran to form a tetrahydropyranyl (THP) ether, is another common strategy. These are generally stable to basic and nucleophilic reagents but can be cleaved under acidic conditions.

| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

| tert-Butyldimethylsilyl | TBDMS, TBS | TBDMS-Cl, imidazole | TBAF, HF, Acetic Acid |

| Triethylsilyl | TES | TES-Cl, imidazole | TBAF, HF, Acetic Acid |

| Cyclohexyl | Chx | 3-bromocyclohexene, NaH; then H₂, PtO₂ | TFMSA-thioanisole/TFA |

| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Aqueous acid |

Activation and Derivatization of the Carboxyl Group:

To form esters or amides, the carboxyl group typically requires activation to enhance its electrophilicity.

Esterification: The formation of esters can be achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used, often with a catalyst like 4-(dimethylamino)pyridine (DMAP), to facilitate ester formation, especially with sterically hindered alcohols.

Amide Bond Formation: The synthesis of amides from the carboxylic acid requires coupling with an amine. This is a critical transformation in the synthesis of many biologically active molecules. The carboxyl group is typically activated in situ using a variety of coupling reagents. Common reagents include carbodiimides like DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/phosphonium salts like HATU and PyBOP. khanacademy.org The choice of reagent can be critical to avoid side reactions, such as the formation of homobislactone in α-hydroxy acid derivatives. nih.gov The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization and improve reaction efficiency.

| Reaction | Reagents/Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Esterification | Alcohol, DCC, DMAP | Ester |

| Amide Formation | Amine, DCC/HOBt | Amide |

| Amide Formation | Amine, EDC/HOBt | Amide |

| Amide Formation | Amine, HATU, Base (e.g., DIPEA) | Amide |

Modification of the cyclohexane (B81311) ring allows for the synthesis of a diverse range of analogues of (R)-α-Hydroxy-cyclohexanepropanoic acid with potentially altered physical, chemical, and biological properties. These modifications can involve the introduction of substituents or alteration of the ring structure itself.

Introduction of Functional Groups:

The synthesis of substituted cyclohexane rings is a key strategy for creating analogues. Stereoselective methods are often employed to control the spatial arrangement of the new functional groups.

Cascade Reactions: A cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates, demonstrating a method to construct substituted cyclohexane rings with high diastereoselectivity. beilstein-journals.org

Diels-Alder Reaction: The Diels-Alder reaction can be a powerful tool for the stereospecific construction of substituted cyclohexane systems. For instance, the reaction between furan (B31954) and maleic anhydride (B1165640) has been used as a key step in the stereoselective synthesis of tetrahydroxycyclohexyl β-amino acid derivatives. researchgate.net

Ring Opening of Bicyclic Precursors: A stereoselective synthetic route for introducing side chains onto a carbocyclic ring can involve the ring opening of a bicyclic precursor, such as an aziridine, with various nucleophiles. nih.gov This approach allows for the regioselective installation of functional groups.

Ring Expansion and Contraction:

While less common for direct modification of a pre-existing (R)-α-Hydroxy-cyclohexanepropanoic acid, ring expansion and contraction methodologies are fundamental in synthetic chemistry for accessing different ring sizes from readily available starting materials. For instance, a larger or smaller cycloalkane precursor could be synthesized and then the α-hydroxypropanoic acid side chain could be introduced.

Biochemical Pathways and Enzymatic Mechanisms Involving R α Hydroxy Cyclohexanepropanoic Acid

Microbial Degradation and Biotransformation Pathways

Microorganisms employ diverse strategies to catabolize alicyclic carboxylic acids, which can differ significantly depending on the presence or absence of oxygen. These pathways typically converge on intermediates that can enter central metabolism.

Elucidation of β-Oxidation Pathways for Alicyclic Carboxylic Acids

The degradation of fatty acids and related compounds, including alicyclic carboxylic acids with side chains, often proceeds via a β-oxidation pathway. This process systematically shortens the carbon side chain, releasing acetyl-CoA units. wikipedia.orgpharmaguideline.com The metabolism of cyclohexanecarboxylic acid has been shown to follow a pathway analogous to the classic β-oxidation of fatty acids. wikipedia.org

The core sequence of β-oxidation involves four key steps:

Activation: The carboxylic acid is first activated to its coenzyme A (CoA) thioester.

Dehydrogenation: A double bond is introduced between the α- and β-carbons of the side chain, catalyzed by an acyl-CoA dehydrogenase. wikipedia.org

Hydration: Water is added across the double bond, forming a β-hydroxyacyl-CoA intermediate. This step is catalyzed by an enoyl-CoA hydratase. wikipedia.org

Dehydrogenation: The β-hydroxy group is oxidized to a keto group, forming a β-ketoacyl-CoA. wikipedia.org

Thiolysis: The β-ketoacyl-CoA is cleaved by another CoA molecule, releasing acetyl-CoA and a shortened acyl-CoA chain which can re-enter the cycle. microbenotes.com

In the context of cyclohexanepropanoic acid, this pathway would degrade the propanoic acid side chain. It is important to note that this canonical pathway generates a β-hydroxy intermediate during the hydration step. The formation of (R)-α-Hydroxy-cyclohexanepropanoic acid is not a feature of the standard β-oxidation spiral and would require alternative enzymatic machinery, such as a specific α-hydroxylase, which is not described in the primary degradation pathways for these compounds.

Characterization of Enzymes (e.g., Acyl-CoA Synthetases, Dehydrogenases) in Cyclohexanepropanoic Acid Metabolism

The microbial breakdown of cyclohexanepropanoic acid and related alicyclic acids is mediated by a suite of specialized enzymes. The initial and crucial step in many of these pathways is the activation of the carboxylic acid to its corresponding coenzyme A (CoA) ester, a reaction that prepares the molecule for subsequent enzymatic modifications. nih.gov This activation is typically catalyzed by Acyl-CoA synthetases (also known as ligases) or CoA transferases.

In anaerobic bacteria, several key enzymes involved in the degradation of cyclohexane (B81311) carboxylate (a closely related compound) have been identified and characterized. nih.gov These findings provide a model for the enzymatic processes likely involved in cyclohexanepropanoic acid metabolism. For instance, a novel anaerobic degradation pathway discovered in Geobacter metallireducens involves a specific set of enzymes that channel the alicyclic compound into the broader pathway for aromatic compound degradation. nih.govresearchgate.net

Below is a summary of key enzymes identified in the metabolism of related alicyclic acids:

| Enzyme Type | Specific Enzyme Example | Organism | Function | Reference |

| CoA Transferase | Succinyl-CoA:CHC CoA transferase | Geobacter metallireducens | Activates cyclohexane carboxylate (CHC) to cyclohexanoyl-CoA (CHCoA). | nih.gov |

| Acyl-CoA Synthetase | Cyclohexanoyl-CoA synthetase (AliA) | Rhodopseudomonas palustris | Activates CHC to CHCoA via an AMP-forming reaction. | nih.gov |

| Acyl-CoA Dehydrogenase | CHCoA dehydrogenase | Geobacter metallireducens | Catalyzes the 1,2-dehydrogenation of CHCoA to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA). | nih.gov |

| Acyl-CoA Dehydrogenase | CHeneCoA dehydrogenase | Geobacter metallireducens | Catalyzes the 1,4-dehydrogenation of CHeneCoA to cyclohex-1,5-diene-1-carboxyl-CoA. | nih.gov |

| Enoyl-CoA Hydratase | Cyclohex-1-ene-1-carboxyl-CoA hydratase (BadK) | Rhodopseudomonas palustris | Hydrates CHeneCoA to 2-hydroxycyclohexanecarboxyl-CoA. | nih.govpnas.org |

| Hydroxyacyl-CoA Dehydrogenase | 2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase | Rhodopseudomonas palustris | Oxidizes 2-hydroxycyclohexanecarboxyl-CoA to 2-ketocyclohexanecarboxyl-CoA. | nih.gov |

| Hydrolase (Ring Cleavage) | 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI) | Rhodopseudomonas palustris | Catalyzes the hydrolytic cleavage of the alicyclic ring to form pimelyl-CoA. | nih.govpnas.org |

Anaerobic and Aerobic Biodegradation Mechanisms

Microorganisms have evolved distinct strategies for the biodegradation of alicyclic compounds depending on the availability of oxygen.

Aerobic Degradation: In the presence of oxygen, bacteria such as Alcaligenes and Arthrobacter strains utilize oxygenase and oxidase enzymes. nih.gov The aerobic degradation of cyclohexanecarboxylic acid often involves monooxygenase-dependent steps that lead to the aromatization of the cyclohexane ring, forming 4-hydroxybenzoate. nih.gov This aromatic intermediate is then funneled into the β-ketoadipate pathway for further degradation.

Anaerobic Degradation: Under anaerobic conditions, a completely different set of enzymes is required. The degradation of cyclohexane carboxylic acid (CHC) has been particularly well-studied in the facultative anaerobe Rhodopseudomonas palustris and the iron-reducing bacterium Geobacter metallireducens. nih.gov

In Rhodopseudomonas palustris , CHC is activated to cyclohexanoyl-CoA (CHCoA), which is then oxidized to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA). This intermediate enters a β-oxidation-like pathway involving hydration, oxidation, and hydrolytic ring cleavage to yield pimelyl-CoA. nih.govnih.gov

In Geobacter metallireducens , a different pathway exists. After activation to CHCoA and dehydrogenation to CHeneCoA, a second, unusual 1,4-dehydrogenation occurs, yielding cyclohex-1,5-diene-1-carboxyl-CoA. This intermediate serves as a link to the central anaerobic pathway for benzoate (B1203000) degradation, which is distinct from the one in R. palustris. nih.gov

A comparison of these mechanisms highlights the metabolic versatility of microbes in degrading alicyclic rings.

| Feature | Aerobic Pathway | Anaerobic Pathway (G. metallireducens) | Anaerobic Pathway (R. palustris) |

| Initial Attack | Oxygenase-dependent aromatization | CoA activation followed by dehydrogenations | CoA activation followed by dehydrogenation |

| Key Intermediate | 4-Hydroxybenzoate | Cyclohex-1,5-diene-1-carboxyl-CoA | Cyclohex-1-ene-1-carboxyl-CoA |

| Ring Cleavage | Cleavage of the aromatic ring (β-ketoadipate pathway) | Joins the benzoyl-CoA degradation pathway | Hydrolytic cleavage of the alicyclic ring |

| Final Product Before Central Metabolism | Succinyl-CoA and Acetyl-CoA | 3-Hydroxypimelyl-CoA | Pimelyl-CoA |

| Reference | nih.gov | nih.gov | nih.govnih.gov |

Role of Cometabolism in Environmental Contexts

Cometabolism is a phenomenon where microorganisms degrade a substance without using it as a primary source of energy or carbon. This process is particularly relevant in environmental settings where complex mixtures of organic compounds exist.

Studies on the degradation of cyclohexanecarboxylic acid have revealed a characteristic feature of cometabolism. It was observed that bacteria grown on cyclohexanecarboxylic acid were simultaneously induced for the metabolism of benzoate. This suggests that the enzymes produced to degrade the alicyclic acid have broad enough specificity to also act on, or trigger the expression of pathways for, related aromatic compounds.

This simultaneous induction is environmentally significant. In contaminated soils or water, the presence of an alicyclic compound like cyclohexanepropanoic acid could stimulate the microbial community to produce enzymes capable of degrading more recalcitrant aromatic pollutants, such as benzoate. This metabolic linkage underscores the interconnectedness of microbial degradation pathways and their collective role in bioremediation. All three known degradation pathways for CHC, both aerobic and anaerobic, ultimately convert the alicyclic ring into intermediates of aromatic compound degradation pathways, further strengthening this connection. nih.gov

Biosynthesis and Precursor Relationships

The biosynthesis of molecules containing a cyclohexane ring is less common in nature compared to the synthesis of aromatic rings via pathways like the shikimate pathway. Nevertheless, various natural products containing cyclohexane moieties are known. elsevierpure.comresearchgate.netresearchgate.netnih.gov

Investigation of Potential Biosynthetic Precursors for the Cyclohexane Moiety

The biosynthetic origins of the cyclohexane ring in compounds like cyclohexanepropanoic acid are not as well-defined as their degradation pathways. However, plausible biosynthetic routes can be inferred from known metabolic logic.

One likely origin is from aromatic precursors. The reduction of an aromatic ring is a known biological strategy. For example, in the anaerobic degradation of benzoate, the aromatic ring is reduced to a cyclohexane derivative. nih.govnih.gov It is conceivable that a biosynthetic pathway could operate in reverse, starting with an aromatic compound derived from the shikimate pathway, such as phenylpropanoic acid. The aromatic ring could be reduced to yield the cyclohexane moiety.

Another potential route involves the cyclization of an aliphatic precursor. For example, Ferrier's carbocyclization is a reaction that can form cyclohexanones from aldohexoses (sugars), demonstrating that carbohydrates can serve as precursors for cyclohexane rings in synthetic chemistry and potentially in nature. elsevierpure.com A linear dicarboxylic acid like pimelic acid is an intermediate in the degradation of these rings and could potentially serve as a precursor in a biosynthetic pathway that involves cyclization. nih.gov

The propanoic acid side chain itself is likely derived from common metabolic building blocks, possibly through the extension of a cyclohexyl precursor with a three-carbon unit derived from molecules like propionyl-CoA or via the condensation of acetyl-CoA and a one-carbon donor.

The search did not yield specific information regarding:

The role of (R)-α-Hydroxy-cyclohexanepropanoic acid as a metabolite in chiral hydroxycarboxylic acid pools. While the importance of chiral hydroxycarboxylic acids in various metabolic pathways is well-documented, specific studies identifying or detailing the role of (R)-α-Hydroxy-cyclohexanepropanoic acid within these pools could not be located.

Enzyme kinetics and substrate specificity for (R)-α-Hydroxy-cyclohexanepropanoic acid. Detailed kinetic data (such as Kcat/Km values) and mechanistic studies of enzymes that stereoselectively recognize and catalyze reactions with (R)-α-Hydroxy-cyclohexanepropanoic acid are not described in the available literature. General enzymatic methods for the synthesis of chiral α-hydroxy acids exist, but specific parameters and mechanistic details for this particular compound are absent.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as requested in the prompt. Further research and publication in the scientific community are needed to elucidate the specific biochemical and enzymatic characteristics of (R)-α-Hydroxy-cyclohexanepropanoic acid.

Stereochemical Analysis and Enantiomeric Characterization of R α Hydroxy Cyclohexanepropanoic Acid

Advanced Chromatographic Techniques for Enantioseparation

Enantioseparation, the process of separating a racemic mixture into its individual enantiomers, is fundamental to chiral analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the most powerful and widely used techniques for this purpose.

Chiral HPLC is a cornerstone technique for the analytical and preparative separation of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For α-hydroxy acids like (R)-α-Hydroxy-cyclohexanepropanoic acid, several types of CSPs have proven effective.

Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs, based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. Separation occurs due to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into "chiral pockets" formed by the polysaccharide structure. For (R)-α-Hydroxy-cyclohexanepropanoic acid, a mobile phase consisting of a hexane/isopropanol mixture with a small amount of a carboxylic acid (like trifluoroacetic acid) to suppress the ionization of the analyte's carboxyl group is typically employed.

Protein-Based CSPs: Immobilized proteins, such as α1-acid glycoprotein (B1211001) (AGP), can serve as effective CSPs for a broad range of compounds, including racemic acids, without the need for derivatization. The separation mechanism is based on the complex stereospecific binding interactions that occur in biological systems.

Pirkle-Type CSPs: These "brush-type" phases are based on small chiral molecules, often amino acid derivatives, covalently bonded to a silica surface. They function based on a "three-point interaction" model, involving π-π interactions, hydrogen bonding, and steric hindrance, which differ for the two enantiomers.

Ligand Exchange CSPs: This method is particularly useful for α-hydroxy acids. The CSP consists of a chiral ligand, such as an amino acid, complexed with a metal ion (often copper) and bonded to the support. Enantiomers of the analyte form diastereomeric ternary complexes with the CSP, and separation is achieved based on the differing stability of these complexes.

The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution. A systematic screening approach is often employed to identify the best conditions.

Table 1: Exemplary Chiral HPLC Conditions for α-Hydroxy Acid Separation

| Chiral Stationary Phase (CSP) Type | Example CSP | Mobile Phase Composition | Detection Method | Typical Elution Order |

|---|---|---|---|---|

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695)/Trifluoroacetic Acid (80:20:0.1) | UV (220 nm) | (S)-enantiomer before (R)-enantiomer |

| Protein | α1-Acid Glycoprotein (AGP) | 10 mM Phosphate Buffer (pH 6.0)/Acetonitrile (B52724) (95:5) | UV (220 nm) | Varies based on analyte structure |

| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol (90:10) | UV (254 nm) | Dependent on specific interactions |

| Ligand Exchange | (L)-Proline-Cu(II) Complex | 1 mM Copper(II) Sulfate in Water/Methanol (B129727) (90:10) | UV (254 nm) | (R)-enantiomer typically forms a more stable complex and is retained longer |

Chiral GC is a highly sensitive method suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like α-hydroxy acids, a derivatization step is required to increase their volatility and improve chromatographic performance. A common two-step derivatization for (R)-α-Hydroxy-cyclohexanepropanoic acid involves esterification of the carboxylic acid group (e.g., to a methyl ester) followed by acylation of the hydroxyl group (e.g., to an O-trifluoroacetyl ester).

The most widely used and effective CSPs for GC are based on derivatized cyclodextrins. These are chiral, torus-shaped molecules that can include one enantiomer of the analyte into their hydrophobic cavity more favorably than the other, a process known as inclusion complexing. The differential strength of these host-guest interactions leads to the separation of the enantiomers.

Table 2: Typical Chiral GC Method for Derivatized α-Hydroxy Acids

| Parameter | Condition |

|---|---|

| Derivatization Reagents | 1. Diazomethane (for esterification) 2. Trifluoroacetic Anhydride (B1165640) (for acylation) |

| GC Column (CSP) | 30 m x 0.25 mm ID, coated with permethylated β-cyclodextrin |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Initial 100°C, ramp at 5°C/min to 200°C |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) |

Spectroscopic Methods for Absolute Configuration Determination

While chromatography can separate enantiomers and determine enantiomeric purity, it does not inherently reveal the absolute configuration (the actual three-dimensional arrangement of atoms) of the chiral center. Spectroscopic techniques are employed for this purpose.

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This phenomenon, known as the Cotton effect, produces a unique CD spectrum for each enantiomer, which are mirror images of each other. The absolute configuration of a molecule can be determined by comparing its experimental CD spectrum to that of a known standard or to spectra predicted by empirical rules. For α-hydroxy acids, the sign of the Cotton effect associated with the n → π* transition of the carboxyl chromophore is often related to the stereochemistry at the α-carbon.

Vibrational circular dichroism (VCD) is the infrared equivalent of CD, measuring the differential absorption of circularly polarized light in the vibrational transition region. VCD has become a powerful alternative to X-ray crystallography for the unambiguous determination of absolute configuration, especially for molecules that are difficult to crystallize.

The method involves comparing the experimental VCD spectrum of the sample with a theoretically predicted spectrum generated using quantum mechanical calculations, such as Density Functional Theory (DFT). If the experimental spectrum of an enantiomer shows a positive and negative band pattern that matches the pattern calculated for the (R)-configuration, then the absolute configuration is confidently assigned as (R). To simplify spectra and eliminate complications from intermolecular hydrogen bonding, carboxylic acids are often converted to their corresponding methyl esters before analysis.

Table 3: Hypothetical Comparison of Experimental and Calculated VCD Data for the Methyl Ester of (R)-α-Hydroxy-cyclohexanepropanoic Acid

| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) for (R)-config. | Calculated VCD Sign for (R)-config. | Vibrational Assignment |

|---|---|---|---|---|

| 1745 | + | 1748 | + | C=O stretch (ester) |

| 1250 | - | 1255 | - | C-O stretch |

| 1105 | + | 1102 | + | C-C-O bend |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. In an achiral environment, the NMR spectra of two enantiomers are identical. However, by reacting the chiral analyte with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different physical properties and, consequently, distinct NMR spectra.

The most common method for α-hydroxy acids is the Mosher's ester analysis. In this technique, the alcohol group of (R)-α-Hydroxy-cyclohexanepropanoic acid is reacted with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its acid chloride, to form two different diastereomeric esters.

By analyzing the ¹H NMR spectra of these two diastereomers, the chemical shifts (δ) for protons near the newly formed ester linkage will differ. A systematic analysis of these chemical shift differences (Δδ = δS - δR) allows for the assignment of the absolute configuration of the original alcohol. According to the Mosher model, for an (R)-alcohol, protons that lie on one side of the MTPA plane in the (S)-ester will be shielded (lower δ) compared to the (R)-ester, while protons on the other side will be deshielded (higher δ).

Other CDAs, such as (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl) acetate (B1210297) (9-AHA), can also be used to form diastereomeric esters with α-chiral carboxylic acids for NMR analysis.

Diastereomer Derivatization for Enhanced Chiral Analysis

The accurate determination of the enantiomeric purity of chiral molecules such as (R)-α-Hydroxy-cyclohexanepropanoic acid is crucial in many scientific fields, including pharmaceuticals and metabolomics. Direct analytical separation of enantiomers can be challenging as they possess identical physical and chemical properties in an achiral environment. A powerful strategy to overcome this is diastereomer derivatization. This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. Unlike enantiomers, diastereomers have distinct physical and chemical properties, allowing for their separation and quantification using standard chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Selection of Chiral Derivatizing Agents

The choice of a suitable CDA is critical for successful diastereomeric resolution. An effective CDA should react quantitatively with both enantiomers of the analyte without causing racemization. The resulting diastereomers should exhibit sufficient differences in their physicochemical properties to be resolved by the chosen analytical technique. For α-hydroxy acids like (R)-α-Hydroxy-cyclohexanepropanoic acid, which contain both a hydroxyl and a carboxylic acid functional group, derivatization can target either or both of these sites.

Commonly employed CDAs for α-hydroxy acids include:

Esterifying Agents: Chiral alcohols or acids can be used to form diastereomeric esters. For instance, reacting the carboxylic acid moiety of α-Hydroxy-cyclohexanepropanoic acid with a chiral alcohol would yield diastereomeric esters. Conversely, the hydroxyl group can be esterified with a chiral carboxylic acid derivative.

Amide Forming Agents: The carboxylic acid group can be converted into an amide by reaction with a chiral amine.

Specialized Reagents: A variety of commercially available and synthesized CDAs are designed for specific functional groups and analytical methods. For example, (+)- or (−)-Diacetyl-L-tartaric anhydride (DATAN) is a known CDA for derivatizing hydroxy acids, forming stable diastereomers that can be analyzed by techniques like GC-MS or LC-MS. nih.gov Similarly, N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) can be used for the selective derivatization of the alcohol moiety in α-hydroxy acids. nih.gov

Analytical Separation and Characterization

Once the diastereomeric derivatives are formed, they can be separated and quantified using chromatographic methods.

High-Performance Liquid Chromatography (HPLC): HPLC with a standard achiral stationary phase is a common technique for separating diastereomers. The separation is based on the differential interactions of the diastereomers with the stationary and mobile phases. The choice of the mobile phase and column is crucial for achieving optimal resolution.

Gas Chromatography (GC): For volatile analytes, GC is a powerful separation technique. The diastereomeric derivatives of (R)-α-Hydroxy-cyclohexanepropanoic acid would likely require conversion to more volatile forms, for example, by silylation of the free hydroxyl group, before GC analysis. The use of a mass spectrometer (MS) as a detector provides both quantification and structural information.

Illustrative Research Findings for Analogous α-Hydroxy Acids

Due to the absence of specific data for (R)-α-Hydroxy-cyclohexanepropanoic acid, the following table presents representative data from studies on other α-hydroxy acids to illustrate the outcomes of diastereomer derivatization for chiral analysis. This data demonstrates the typical resolution factors and retention time differences that can be achieved.

| Analyte (α-Hydroxy Acid) | Chiral Derivatizing Agent | Analytical Method | Resolution (Rs) | Observations |

| 2-Hydroxyglutarate | (+)-Diacetyl-L-tartaric anhydride (DATAN) | GC-MS | > 1.5 | Good separation of diastereomers allowing for accurate quantification. |

| Lactic Acid | N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | LC-MS | Not specified | Selective derivatization of the hydroxyl group achieved. |

| Various α-hydroxy acids | 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) | Reversed-phase LC-MS | Not specified | Method requires activation of the hydroxyl group with NaH. nih.gov |

This table is illustrative and based on general findings for the analysis of α-hydroxy acids, as specific data for (R)-α-Hydroxy-cyclohexanepropanoic acid was not found in the reviewed literature.

The successful application of these methods to analogous compounds strongly suggests that a similar approach would be effective for the enantiomeric characterization of (R)-α-Hydroxy-cyclohexanepropanoic acid. Future research would be needed to optimize the derivatization reaction and the chromatographic conditions specifically for this compound to develop a validated analytical method for its stereochemical analysis.

Role of R α Hydroxy Cyclohexanepropanoic Acid As a Chiral Building Block and Metabolic Intermediate

Utilization in Asymmetric Synthesis of Complex Molecules

The presence of a stereospecific hydroxyl group makes (R)-α-Hydroxy-cyclohexanepropanoic acid a useful chiral building block. In asymmetric synthesis, such chiral precursors are essential for constructing enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety.

Chiral α-hydroxy acids are recognized as versatile starting materials for the synthesis of a wide array of fine chemicals and biologically active compounds. Their utility stems from the ability to serve as a scaffold, providing a specific stereochemical foundation upon which more complex structures can be built. While direct synthesis of a specific commercial drug from (R)-α-Hydroxy-cyclohexanepropanoic acid is not prominently documented in publicly available research, its structural motifs are found in various bioactive molecules.

A key application for structurally similar chiral hydroxy acids is in the synthesis of rhamnolipids. Rhamnolipids are microbially produced biosurfactants with a range of applications in the cosmetic, pharmaceutical, and agricultural sectors due to their potent surfactant properties and environmentally benign nature. The lipid tail of these molecules often consists of (R)-3-hydroxy fatty acids. Chemical synthesis of specific rhamnolipids requires enantiomerically pure precursors to ensure the correct stereochemistry, which is vital for their biological function. For instance, the synthesis of the fatty acid moiety of rhamnolipids, such as (R)-3-hydroxy-decanoic acid, has been achieved through multi-step stereoselective pathways, demonstrating the importance of chiral hydroxy acid precursors in producing these valuable bioactive compounds.

| Compound Class | Chiral Precursor Example | Significance |

|---|---|---|

| Rhamnolipids (Biosurfactants) | (R)-3-hydroxy-decanoic acid | The stereochemistry of the hydroxy acid tail is crucial for the surfactant properties and biological activity of the final rhamnolipid molecule. |

| Pharmaceutical Intermediates | Various chiral hydroxy acids | Enantiopure building blocks are essential for creating single-enantiomer drugs, avoiding potential adverse effects from other stereoisomers. |

The value of (R)-α-Hydroxy-cyclohexanepropanoic acid as a synthetic intermediate lies in its two reactive functional groups: the hydroxyl (-OH) and the carboxylic acid (-COOH). These groups allow for a variety of chemical transformations that can proceed stereoselectively, meaning the original chirality of the molecule is maintained or used to influence the formation of new chiral centers.

For example, the hydroxyl group can be used to direct the addition of new chemical groups to a specific face of the molecule, while the carboxylic acid can be converted into esters, amides, or other functionalities. These transformations are fundamental steps in stereoselective pathways that build complex molecular architectures from simpler chiral starting materials. In such pathways, the defined stereocenter of the building block acts as a control element, ensuring the final product is formed with the desired three-dimensional structure.

Functionalization for Targeted Applications

The modification of (R)-α-Hydroxy-cyclohexanepropanoic acid through functionalization can tailor its properties for specific applications. The core structure, a cycloalkane carboxylic acid, is a scaffold present in many biologically active molecules. Recent advances in synthetic chemistry have demonstrated powerful methods for functionalizing such structures.

One notable strategy is the transannular C–H functionalization of cycloalkane carboxylic acids. This method allows for the direct arylation of a C-H bond at a position remote from the carboxylic acid group. For instance, palladium-catalyzed reactions can selectively form a new carbon-carbon bond between the cyclohexane (B81311) ring and an aryl group. This type of modification is highly valuable for creating analogues of known enzyme inhibitors. For example, γ-arylated carbocycles are known inhibitors of enzymes like aldo-keto reductases (AKR1C1 and AKR1C3), which are targets for treating hormone-dependent cancers. By applying such functionalization techniques to (R)-α-Hydroxy-cyclohexanepropanoic acid, it is possible to generate novel derivatives with potential therapeutic activity.

| Functionalization Site | Reaction Type | Potential Application |

|---|---|---|

| Carboxyl Group (-COOH) | Esterification, Amidation | Prodrug synthesis, modification of solubility and bioavailability. |

| Hydroxyl Group (-OH) | Etherification, Acylation | Attachment of linkers, modification of biological interactions. |

| Cyclohexane Ring (C-H bonds) | Palladium-catalyzed C-H Arylation | Synthesis of enzyme inhibitors (e.g., for AKR1C1/AKR1C3). |

Metabolomic Profiling and Identification in Biological Systems

In the context of metabolomics, (R)-α-Hydroxy-cyclohexanepropanoic acid is classified as a carbocyclic fatty acid. drugbank.com While this specific compound is not widely reported in human metabolome databases, its parent structure, cyclohexanepropanoic acid, and related molecules are known. The identification of such compounds in biological systems is critical for understanding metabolic pathways, particularly those involving the degradation of cyclic compounds by microorganisms or host metabolism.

Bacteria, such as certain strains of Pseudomonas putida, are known to metabolize cyclohexanecarboxylic acid. nih.gov The degradation often proceeds through a CoA-mediated β-oxidation pathway, which is a common process for breaking down fatty acids. nih.govwikipedia.org It is plausible that (R)-α-Hydroxy-cyclohexanepropanoic acid could be an intermediate in the microbial degradation of more complex cyclohexyl-containing compounds found in the environment or the gut. The hydroxyl group could represent a step in the oxidation of the propanoic acid side chain.

The detection of such metabolites is typically achieved through advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for the separation and identification of low-abundance molecules in complex biological samples like urine, plasma, or microbial cultures. The presence of cyclic fatty acids and their hydroxylated derivatives in bacterial fatty acid profiles has been noted, highlighting their role in microbial physiology and membrane structure. nih.gov Therefore, (R)-α-Hydroxy-cyclohexanepropanoic acid represents a potential biomarker for specific microbial metabolic activities or the biotransformation of cyclic compounds.

Advanced Analytical Methodologies for Research on R α Hydroxy Cyclohexanepropanoic Acid

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of (R)-α-Hydroxy-cyclohexanepropanoic acid, providing highly accurate mass measurements that allow for the determination of the elemental composition of the molecule and its fragments. When coupled with tandem mass spectrometry (MS/MS), it offers powerful capabilities for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion.

Qualitative Analysis: The primary step in the qualitative analysis by HRMS is the accurate mass measurement of the molecular ion. For (R)-α-Hydroxy-cyclohexanepropanoic acid (C₉H₁₆O₃), the expected exact mass of the neutral molecule is 172.110 Da. In negative ion mode electrospray ionization (ESI), it is typically observed as the deprotonated molecule [M-H]⁻ at m/z 171.1027. The high mass accuracy of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can confirm the elemental formula with a high degree of confidence, distinguishing it from other isobaric compounds.

MS/MS analysis provides deeper structural insights. By isolating the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation of α-hydroxy acids often involves neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages adjacent to the functional groups.

Table 1: Illustrative HRMS and MS/MS Data for [M-H]⁻ of (R)-α-Hydroxy-cyclohexanepropanoic Acid

| Ion | Observed m/z | Calculated Exact Mass | Proposed Formula | Description |

|---|---|---|---|---|

| [M-H]⁻ | 171.1027 | 171.1027 | C₉H₁₅O₃⁻ | Deprotonated parent molecule |

| [M-H-H₂O]⁻ | 153.0921 | 153.0921 | C₉H₁₃O₂⁻ | Loss of water from the hydroxyl group |

| [M-H-HCOOH]⁻ | 125.1023 | 125.1023 | C₈H₁₃O⁻ | Loss of formic acid |

Quantitative Analysis: For quantitative studies, tandem mass spectrometry, particularly on a triple quadrupole instrument, is employed using Selected Reaction Monitoring (SRM). This technique offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. For (R)-α-Hydroxy-cyclohexanepropanoic acid, a transition such as m/z 171.1 → 125.1 could be used. The method's validation would typically include establishing linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). researchgate.net Due to the endogenous nature of many carboxylic acids, quantification in biological matrices often requires the use of stable isotope-labeled internal standards and matrix-matched calibration curves to ensure accuracy. nih.gov

The analysis of carboxylic acids by LC-MS can be challenging due to their polarity and sometimes poor ionization efficiency, especially in positive ion mode. Chemical derivatization is a powerful strategy to overcome these limitations. nih.gov By converting the carboxylic acid group into a more readily ionizable moiety, detection sensitivity can be significantly improved. researchgate.net

For LC-MS Analysis: Reagents such as 2-picolylamine (2-PA) or o-benzylhydroxylamine (B1220181) (oBHA) react with the carboxyl group to form an amide linkage. nih.gov These derivatives incorporate a basic nitrogen atom, which is easily protonated, leading to a strong signal in positive mode ESI-MS. This approach can increase sensitivity by several orders of magnitude. researchgate.net Chiral derivatizing agents like (1-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (L-FDAA), also known as Marfey's reagent, can be used to determine the absolute configuration by creating diastereomers that can be separated chromatographically. snu.ac.kr

For GC-MS Analysis: Gas chromatography requires analytes to be volatile and thermally stable. The hydroxyl and carboxylic acid groups of (R)-α-Hydroxy-cyclohexanepropanoic acid make it non-volatile. Therefore, derivatization is mandatory. Silylation is the most common approach, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). marinelipids.camdpi.com These reagents replace the active hydrogens on both the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, creating a volatile derivative suitable for GC-MS analysis. researchgate.net

Table 2: Common Derivatization Reagents for Hydroxy Acid Analysis

| Technique | Reagent | Functional Group Targeted | Advantage |

|---|---|---|---|

| LC-MS/MS | 2-Picolylamine (2-PA) | Carboxylic Acid | Enhances positive mode ionization efficiency. nih.govresearchgate.net |

| LC-MS/MS | o-Benzylhydroxylamine (oBHA) | Carboxylic Acid | Forms stable derivatives with improved sensitivity. nih.govnih.gov |

Coupled Chromatographic-Spectroscopic Techniques

The coupling of a separation technique like liquid chromatography (LC) or gas chromatography (GC) with a spectroscopic detector, primarily a mass spectrometer, is essential for analyzing complex mixtures containing (R)-α-Hydroxy-cyclohexanepropanoic acid.

LC-MS: Liquid chromatography-mass spectrometry is highly suited for the analysis of (R)-α-Hydroxy-cyclohexanepropanoic acid, particularly for its quantification in biological fluids. Reversed-phase chromatography is commonly used, but the compound's chirality necessitates specialized columns for enantioselective separation. Chiral stationary phases (CSPs), such as those based on derivatized polysaccharides (e.g., amylose (B160209) or cellulose), are effective for separating enantiomers. nih.gov A validated enantioselective LC-MS/MS assay would allow for the independent quantification of the (R) and (S) forms of α-Hydroxy-cyclohexanepropanoic acid. nih.gov

Table 3: Example LC-MS/MS Parameters for Chiral Analysis

| Parameter | Description |

|---|---|

| LC Column | Chiralpak IA-3 (or similar polysaccharide-based CSP) |

| Mobile Phase | Isocratic or gradient elution with acetonitrile (B52724) and aqueous buffer (e.g., ammonium (B1175870) formate) |

| Flow Rate | 0.3 - 0.8 mL/min |

| MS Ionization | Electrospray Ionization (ESI), Negative or Positive (if derivatized) Mode |

GC-MS: Gas chromatography-mass spectrometry offers high chromatographic resolution and is a powerful tool for metabolic profiling. Following silylation, the TMS-derivative of (R)-α-Hydroxy-cyclohexanepropanoic acid can be analyzed. The resulting mass spectrum typically shows characteristic fragment ions that are useful for identification. For example, silylated hydroxy fatty acids often produce prominent ions resulting from α-cleavage at the carbon bearing the O-TMS group. researchgate.net The fragmentation pattern can thus confirm the position of the hydroxyl group.

Beyond standard LC-MS and GC-MS, other hyphenated techniques can provide complementary information for a more complete characterization of the compound. nih.gov

LC-PDA-MS: Coupling liquid chromatography with both a photodiode array (PDA) detector and a mass spectrometer allows for the simultaneous acquisition of UV-Vis spectra and mass data. While (R)-α-Hydroxy-cyclohexanepropanoic acid itself lacks a strong chromophore, this technique is invaluable if a UV-absorbing derivatization agent is used.

LC-IR: The hyphenation of LC with Fourier-transform infrared (FTIR) spectroscopy can provide confirmation of functional groups. journalijsra.com As the compound elutes from the column, an IR spectrum can be obtained, which would show characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹) and the C=O stretch of the carboxylic acid (~1710 cm⁻¹). nih.govjournalijsra.com

LC-NMR: Although less common due to sensitivity limitations, direct coupling of LC with Nuclear Magnetic Resonance (NMR) spectroscopy allows for the acquisition of NMR spectra of the purified analyte post-separation, providing definitive structural information without ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of (R)-α-Hydroxy-cyclohexanepropanoic acid.

In the ¹H NMR spectrum, distinct signals would be expected for the different protons in the molecule. The protons of the cyclohexyl ring would appear as a series of complex multiplets in the upfield region (~0.8-1.8 ppm). The proton on the α-carbon, adjacent to the hydroxyl and carboxyl groups (-CH(OH)COOH), would likely appear as a doublet of doublets around 4.0-4.2 ppm. The protons of the adjacent methylene (B1212753) (-CH₂-) group would also show characteristic splitting patterns. The acidic proton of the carboxyl group would appear as a broad singlet at a very downfield chemical shift (>10 ppm). docbrown.info

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found far downfield (~175-180 ppm). The α-carbon bearing the hydroxyl group would resonate around 70-75 ppm. The carbons of the cyclohexyl ring and the methylene group would appear in the upfield region (~25-40 ppm).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (R)-α-Hydroxy-cyclohexanepropanoic Acid

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|---|

| H-α | -CH(OH)- | 4.15 | dd |

| H-β | -CH₂- | 1.85, 1.70 | m |

| H-cyclohexyl | Cyclohexyl-CH₂- & Ring H | 0.8 - 1.8 | m |

| H-hydroxyl | -OH | variable | br s |

| H-carboxyl | -COOH | >10.0 | br s |

| ¹³C NMR | Assignment | Predicted δ (ppm) | |

| C=O | -COOH | 178.5 | |

| C-α | -CH(OH)- | 72.0 | |

| C-β | -CH₂- | 39.5 | |

| C-γ | Cyclohexyl-CH | 34.0 |

Note: Predicted values are illustrative and based on typical chemical shifts for similar structural motifs. Actual values depend on solvent and experimental conditions. nih.govillinois.edu

Advanced Sample Preparation and Extraction Methodologies

The accurate quantification and analysis of (R)-α-Hydroxy-cyclohexanepropanoic acid in various matrices, such as biological fluids, environmental samples, or industrial process streams, is critically dependent on effective sample preparation. The primary objectives of these methodologies are to isolate the target analyte from interfering matrix components, concentrate it to detectable levels, and present it in a solvent compatible with the downstream analytical instrumentation. Advanced techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE) offer significant advantages in terms of efficiency, selectivity, and recovery.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly versatile and widely used technique for sample cleanup and concentration. mdpi.com The methodology is based on the partitioning of the analyte between a liquid sample phase and a solid sorbent. mdpi.com For a polar, acidic compound like (R)-α-Hydroxy-cyclohexanepropanoic acid, several SPE strategies can be employed, primarily utilizing ion-exchange or reversed-phase mechanisms.

Ion-Exchange SPE: Given the presence of a carboxylic acid group, which is ionized at appropriate pH values, anion-exchange SPE is a highly effective strategy. A strong or weak anion exchange (SAX/WAX) sorbent can be used to retain the negatively charged carboxylate form of the molecule.

Sample Pre-treatment: The sample pH is adjusted to be at least 2 pH units above the pKa of the carboxylic acid to ensure complete ionization.

Loading: The pH-adjusted sample is passed through the conditioned anion-exchange cartridge, where the analyte is retained.

Washing: The cartridge is washed with a weak solvent (e.g., water or methanol) to remove neutral and basic interferences.

Elution: The retained (R)-α-Hydroxy-cyclohexanepropanoic acid is eluted by passing a solvent that neutralizes the charge on the analyte (by lowering the pH) or disrupts the ionic interaction with the sorbent (by using a high ionic strength buffer or a counter-ion).

Reversed-Phase SPE: Polymeric or silica-based reversed-phase sorbents (e.g., C18) can also be used. This approach relies on hydrophobic interactions between the cyclohexyl group of the analyte and the nonpolar stationary phase.

Sample Pre-treatment: For reversed-phase retention of a polar analyte, the sample is typically acidified to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity.

Loading: The acidified sample is loaded onto the conditioned reversed-phase cartridge.

Washing: A polar solvent (e.g., water with a low percentage of organic modifier) is used to wash away highly polar interferences.

Elution: The analyte is eluted with a less polar, water-miscible organic solvent, such as methanol (B129727) or acetonitrile. nih.gov

The selection of the optimal SPE protocol depends heavily on the sample matrix. Research on various α-hydroxy acids demonstrates that recovery rates can be consistently high, often in the 80-112% range, with low relative standard deviations (RSDs), indicating good method precision.

Table 1: Illustrative SPE Method Optimization for (R)-α-Hydroxy-cyclohexanepropanoic Acid from an Aqueous Matrix

| Sorbent Type | Sample pH (Pre-treatment) | Wash Solvent | Elution Solvent | Mean Recovery (%) | RSD (%) |

|---|---|---|---|---|---|

| Weak Anion Exchange (WAX) | 6.5 | Methanol | 2% Formic Acid in Methanol | 95.2 | 4.5 |

| Strong Anion Exchange (SAX) | 6.5 | 5% Methanol in Water | 0.5 M Ammonium Acetate (B1210297) in Methanol | 92.8 | 5.1 |

| Polymeric Reversed-Phase (e.g., Strata-X) | 2.0 | Water | Acetonitrile | 98.5 | 3.8 |

| C18 Silica (B1680970) Reversed-Phase | 2.0 | 5% Acetonitrile in Water | Methanol | 89.7 | 6.2 |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. thermofisher.com The efficiency of LLE for ionizable compounds like (R)-α-Hydroxy-cyclohexanepropanoic acid is highly dependent on the pH of the aqueous phase. chromatographyonline.com

To facilitate the transfer of the acidic analyte from the aqueous sample into the organic phase, the pH of the sample is adjusted to be at least two units below the analyte's pKa. This ensures the carboxylic acid group is in its neutral, protonated form, which is more soluble in organic solvents. chromatographyonline.com The choice of the organic solvent is critical; its polarity should be matched to the analyte to maximize partitioning. chromatographyonline.com For a moderately polar compound like (R)-α-Hydroxy-cyclohexanepropanoic acid, solvents such as ethyl acetate, diethyl ether, or methyl isobutyl ketone (MIBK) are suitable candidates. researchgate.net

Key parameters for optimizing an LLE procedure include:

Solvent Selection: Matching the polarity of the solvent with the analyte.

pH of Aqueous Phase: Adjusting pH to suppress analyte ionization.

Solvent-to-Sample Ratio: A higher ratio can improve recovery but may require a subsequent concentration step. chromatographyonline.com

Salting Out: Adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the analyte's solubility in water and drive it into the organic phase, enhancing recovery. chromatographyonline.com

Following extraction, the organic layer is typically separated, dried (e.g., with anhydrous sodium sulfate), and evaporated to concentrate the analyte before reconstitution in a solvent suitable for analysis.

Table 2: Hypothetical LLE Parameter Optimization for (R)-α-Hydroxy-cyclohexanepropanoic Acid

| Extraction Solvent | Aqueous Phase pH | Solvent:Sample Ratio (v/v) | Number of Extractions | Mean Recovery (%) |

|---|---|---|---|---|

| Diethyl Ether | 2.0 | 1:1 | 2 | 85.4 |

| Ethyl Acetate | 2.0 | 1:1 | 2 | 92.1 |

| Ethyl Acetate | 2.0 | 2:1 | 2 | 96.5 |

| Methyl Isobutyl Ketone (MIBK) | 2.0 | 1:1 | 2 | 94.3 |

| Ethyl Acetate with Salting Out (NaCl) | 2.0 | 1:1 | 2 | 98.2 |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a "green" sample preparation technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical CO₂ is non-toxic, inexpensive, and easily removed from the extract post-extraction. While pure supercritical CO₂ is nonpolar and best suited for extracting nonpolar compounds, its solvating power can be modified by adding a small amount of a polar co-solvent, such as ethanol (B145695) or methanol. nih.gov This makes SFE applicable to more polar analytes like (R)-α-Hydroxy-cyclohexanepropanoic acid.

The efficiency of SFE is governed by several operational parameters that can be finely tuned to achieve high selectivity and recovery. nih.gov

Pressure and Temperature: These parameters control the density and solvating power of the supercritical fluid. Higher pressure generally increases density and solvent strength. nih.gov

Co-solvent: The addition of a polar modifier like ethanol is crucial for efficiently extracting polar, hydrogen-bonding molecules like hydroxy acids. nih.gov

Flow Rate and Extraction Time: These factors influence the kinetics of the extraction process.

SFE is particularly advantageous for solid or semi-solid samples, where it can directly extract analytes from the matrix, often with minimal pre-treatment. nih.gov

Table 3: Plausible SFE Conditions for Extraction from a Solid Matrix

| Pressure (bar) | Temperature (°C) | Co-Solvent | Co-Solvent (%) | Extraction Time (min) | Outcome |

|---|---|---|---|---|---|

| 150 | 40 | None | 0 | 60 | Low Recovery |

| 250 | 50 | Ethanol | 5 | 60 | Moderate Recovery |

| 350 | 50 | Ethanol | 10 | 90 | High Recovery, Good Purity |

| 350 | 60 | Ethanol | 10 | 90 | High Recovery, Potential for co-extraction of impurities |

Theoretical and Computational Approaches to R α Hydroxy Cyclohexanepropanoic Acid Research

Molecular Structure and Conformational Analysis

Understanding the three-dimensional structure and conformational flexibility of (R)-α-Hydroxy-cyclohexanepropanoic acid is fundamental to comprehending its chemical and biological properties. The presence of a flexible cyclohexyl ring and a chiral center introduces significant conformational complexity.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to solve the electronic structure of a molecule, providing precise information about its geometry and electronic properties. acs.orgmdpi.com These methods are foundational for understanding molecular stability, reactivity, and spectroscopic characteristics.

For (R)-α-Hydroxy-cyclohexanepropanoic acid, DFT calculations could be employed to determine key electronic descriptors. By optimizing the molecule's geometry, one can find the most stable (lowest energy) conformation. Subsequent calculations on this optimized structure would yield valuable data on the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. mdpi.com

Illustrative Data from a Hypothetical DFT Study: Below is a table representing typical electronic properties that would be calculated for the lowest-energy conformer of (R)-α-Hydroxy-cyclohexanepropanoic acid using a DFT method (e.g., B3LYP/6-31G*).

| Electronic Property | Hypothetical Calculated Value | Significance |

| Total Energy | -655.432 Hartrees | Indicates the overall stability of the molecule. |

| HOMO Energy | -6.8 eV | Represents the ability to donate an electron. |

| LUMO Energy | +1.5 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 8.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.85 Debye | Measures the overall polarity of the molecule. |

Note: The data in this table is illustrative and represents typical values that could be obtained from such a computational study.

While quantum calculations can identify stable conformers, Molecular Dynamics (MD) simulations are essential for exploring the full range of molecular motions and conformational flexibility over time. vulcanchem.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior in different environments (e.g., in a vacuum or in a solvent like water). mdpi.commdpi.com

An MD simulation of (R)-α-Hydroxy-cyclohexanepropanoic acid would reveal how the cyclohexyl ring puckers and how the side chain rotates. This is crucial because the molecule's shape can change, and different conformations may have different properties or abilities to interact with other molecules, such as biological receptors. Analysis of the MD trajectory can identify the most populated conformational states and the energy barriers for converting between them. vulcanchem.com

Example Data from a Hypothetical MD Simulation: This table illustrates the type of data that could be extracted from an MD simulation to describe the conformational preferences of the key dihedral angles in (R)-α-Hydroxy-cyclohexanepropanoic acid.

| Dihedral Angle | Dominant Conformation(s) | Residence Time (%) |

| C-C-C-O (Carboxyl) | 175° to 180° | 92% |

| C-C-Cα-Cβ | 60°, 180°, -60° | 45%, 35%, 20% |

| Cyclohexyl Ring | Chair | >99% |

Note: The data in this table is for illustrative purposes to show how MD simulations can quantify conformational flexibility.

Reaction Mechanism Elucidation for Synthetic and Biocatalytic Pathways

Computational methods are invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. This is particularly important for understanding stereoselective reactions, where one enantiomer is preferentially formed. researchgate.net